3-(2-methoxy-1-naphthyl)-2-phenylacrylonitrile
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Description
The compound “3-(2-methoxy-1-naphthyl)-2-phenylacrylonitrile” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound . It’s worth noting that Sigma-Aldrich provides similar compounds to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of such compounds often involves carbon-carbon bond-forming reactions. One of the most widely applied transition metal-catalyzed carbon-carbon bond-forming reactions is the Suzuki–Miyaura coupling . This reaction uses organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Chemical Reactions Analysis
The Suzuki–Miyaura coupling is a key reaction in the synthesis of such compounds . This reaction involves the coupling of an organoboron compound with a halide or pseudo-halide using a palladium catalyst . Protodeboronation of pinacol boronic esters has also been reported, which could be relevant to the synthesis of such compounds .Safety and Hazards
Future Directions
The future directions for research on “3-(2-methoxy-1-naphthyl)-2-phenylacrylonitrile” could involve further exploration of its synthesis, properties, and potential applications. The development of more efficient and environmentally friendly synthetic methods, such as the Suzuki–Miyaura coupling, could be a key area of focus .
properties
IUPAC Name |
(Z)-3-(2-methoxynaphthalen-1-yl)-2-phenylprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO/c1-22-20-12-11-16-9-5-6-10-18(16)19(20)13-17(14-21)15-7-3-2-4-8-15/h2-13H,1H3/b17-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRMNVVPUINCDO-GHRIWEEISA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)C=C(C#N)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C2=CC=CC=C2C=C1)/C=C(\C#N)/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(2-methoxynaphthalen-1-yl)-2-phenylprop-2-enenitrile |
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